molecular formula C24H20N4O5S B2402857 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251565-93-1

1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2402857
CAS No.: 1251565-93-1
M. Wt: 476.51
InChI Key: MCKVAGDXGTZOBU-UHFFFAOYSA-N
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Description

1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with methoxyphenyl and oxadiazolyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its neuroprotective and anti-inflammatory effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of Thieno[3,2-d]pyrimidine Core: The initial step involves the synthesis of the thieno[3,2-d]pyrimidine core through cyclization reactions. This can be achieved by reacting appropriate thiophene derivatives with cyanamide or guanidine under acidic or basic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions. These reactions require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.

    Formation of Oxadiazole Ring: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents for this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Final Coupling Reaction: The final step involves coupling the methoxyphenyl and oxadiazolyl-substituted intermediates with the thieno[3,2-d]pyrimidine core. This can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the thieno[3,2-d]pyrimidine core and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Neuroprotection: Inhibits endoplasmic reticulum (ER) stress and apoptosis pathways, reducing neuronal cell death.

    Anti-inflammatory: Suppresses the NF-kB inflammatory pathway, decreasing the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α).

    Antimicrobial: Disrupts bacterial cell wall synthesis and inhibits viral replication through interaction with specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring but with different core structures.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different core structures.

Uniqueness

1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its combination of thieno[3,2-d]pyrimidine, oxadiazole, and methoxyphenyl groups, which confer specific chemical reactivity and biological activity. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in various research applications.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-31-16-7-5-6-15(12-16)13-28-23(29)21-18(10-11-34-21)27(24(28)30)14-20-25-22(26-33-20)17-8-3-4-9-19(17)32-2/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKVAGDXGTZOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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